molecular formula C19H21N7O2 B2760962 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1448047-39-9

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2760962
CAS No.: 1448047-39-9
M. Wt: 379.424
InChI Key: QILLTJXGFRQMHJ-UHFFFAOYSA-N
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo various chemical transformations such as nucleophilic substitution, amide bond formation, and aromatic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

  • 2,4-Diaminopyrimidine
  • 4-Amino-2,6-dimethylpyrimidine
  • 5-Fluorouracil

Uniqueness

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H21N7O2\text{C}_{19}\text{H}_{21}\text{N}_{7}\text{O}_{2}

With a molecular weight of approximately 379.4 g/mol, it contains two dimethylamino groups on the pyrimidine ring, which enhance solubility and biological activity. The presence of the pyrimidin-2-yloxy group further contributes to its pharmacological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing downstream signaling cascades.
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Antitumor Effects

A series of studies have highlighted the antitumor potential of related compounds. For example, compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
AMCF-75.2Apoptosis Induction
BHeLa3.8Cell Cycle Arrest
CA5494.5Enzyme Inhibition

These findings suggest that this compound may possess similar or enhanced antitumor activities.

Other Pharmacological Activities

In addition to its antitumor effects, the compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated the effects of a closely related compound on breast cancer cells, demonstrating an IC50 value of 3.5 µM, indicating potent activity against this type of cancer .
  • Mechanistic Insights : Another study explored the mechanism by which similar compounds inhibit specific kinases involved in tumor growth, revealing that these interactions could lead to significant reductions in cell viability .
  • Pharmacokinetics : Research into the pharmacokinetic properties of related compounds indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-25(2)16-15(12-22-18(24-16)26(3)4)23-17(27)13-6-8-14(9-7-13)28-19-20-10-5-11-21-19/h5-12H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILLTJXGFRQMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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